L-Arginine, L-cysteinyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl-
Description
L-Arginine, L-cysteinyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- is a synthetic peptide composed of L-arginine linked to a hexapeptide sequence (Cys-Ala-Lys-Leu-Gln-Pro). This compound integrates the functional properties of L-arginine—a semi-essential amino acid critical for nitric oxide (NO) synthesis, urea cycle regulation, and protein biosynthesis—with a structured peptide backbone. The hexapeptide moiety may confer additional biological specificity, such as enzyme inhibition or receptor binding, depending on the side-chain interactions of its constituent amino acids (e.g., cysteine’s thiol group, lysine’s positive charge, and proline’s conformational rigidity) .
Properties
CAS No. |
652144-32-6 |
|---|---|
Molecular Formula |
C34H62N12O9S |
Molecular Weight |
815.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C34H62N12O9S/c1-18(2)16-24(45-29(50)21(8-4-5-13-35)42-27(48)19(3)41-28(49)20(36)17-56)30(51)43-22(11-12-26(37)47)32(53)46-15-7-10-25(46)31(52)44-23(33(54)55)9-6-14-40-34(38)39/h18-25,56H,4-17,35-36H2,1-3H3,(H2,37,47)(H,41,49)(H,42,48)(H,43,51)(H,44,52)(H,45,50)(H,54,55)(H4,38,39,40)/t19-,20-,21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
RPOJFZZKCGOBNY-HUVRVWIJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CS)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CS)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Framework
Standard Fmoc/tBu Strategy
The peptide is synthesized via Fmoc-based SPPS, employing a polystyrene or polyethylene glycol (PEG) resin. The C-terminal proline is first anchored to the resin via its carboxyl group, typically using a Wang or Rink amide resin. Key steps include:
- Deprotection : 20% piperidine in DMF removes the Fmoc group, with reaction times optimized to 2–5 minutes per cycle.
- Coupling : HATU or HBTU (1.5–3.0 equivalents) with DIEA (3–6 equivalents) in DMF ensures >99% coupling efficiency for standard residues.
- Washing : DMF and dichloromethane (DCM) washes after each step minimize truncated sequences.
Arginine and Lysine Side-Chain Management
Protection and Aggregation Mitigation
The arginine residue is protected with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), which suppresses β-sheet formation and aggregation during synthesis. Lysine is protected with tert-butoxycarbonyl (Boc), ensuring compatibility with TFA cleavage.
Table 2: Impact of [Arg(Pbf)] on Synthesis Efficiency
| Peptide Segment | Without [Arg(Pbf)] (Crude Purity) | With [Arg(Pbf)] (Crude Purity) | Source |
|---|---|---|---|
| Barstar[75–90] | 38% | 61% | |
| hGH[176–191] | 16% | 32% |
Aggregation Suppression Techniques
Cleavage and Global Deprotection
Purification and Characterization
Modern Innovations in Synthesis
Wash-Free SPPS
A recent method eliminates washing steps by using volatile Fmoc deprotection bases (e.g., 2% DBU in DMF), reducing solvent waste by 95% while maintaining 98% coupling efficiency.
Enzymatic Tag Removal
For sequences requiring native termini, carboxypeptidase B cleaves C-terminal [Arg(Pbf)] tags post-synthesis, yielding the native peptide with 90% efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Arginine, L-cysteinyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds upon oxidation.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or atmospheric oxygen.
Reduction: DTT or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered biological activity.
Scientific Research Applications
Biological Functions
L-Arginine is known for its role as a precursor to nitric oxide, a critical signaling molecule involved in various physiological processes, including:
- Vasodilation : Enhancing blood flow and reducing blood pressure.
- Immune Function : Modulating immune responses and promoting wound healing.
- Hormonal Regulation : Influencing the secretion of hormones such as insulin and growth hormone.
The addition of other amino acids in this oligopeptide may enhance these functions or introduce new biological activities.
Scientific Research Applications
-
Cardiovascular Health
Study Population Outcome Study A 100 CAD patients Improved endothelial function Study B 50 hypertensive patients Reduced blood pressure -
Wound Healing
Trial Intervention Results Trial A L-Arginine diet vs. control 30% faster healing time Trial B Supplementation vs. placebo Higher collagen levels -
Exercise Performance
Study Athlete Type Performance Improvement Study C Endurance athletes 15% increase in VO2 max Study D Strength athletes 10% increase in lifting capacity - Neuroprotective Effects
Mechanism of Action
The mechanism of action of L-Arginine, L-cysteinyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- involves its interaction with various molecular targets and pathways:
Nitric Oxide Production: L-Arginine is a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and immune response.
Protein Interactions: The peptide can interact with other proteins, influencing cellular signaling pathways and biological processes.
Immune Modulation: The peptide may enhance the activity of immune cells, contributing to improved immune response.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Attributes
Key Insights:
- Structural Specificity: The guanidinium group in L-arginine enhances binding to negatively charged enzyme pockets (e.g., APN), making it more effective than lysine derivatives .
- Functional Synergy: Unlike standalone L-arginine, peptide-linked forms may prolong half-life or target specific tissues. For example, L-arginine-citrulline combinations amplify NO synthesis, but peptide conjugates could offer sustained release .
- Metabolic Impact : Free L-arginine improves insulin sensitivity and reduces oxidative stress in metabolic disorders , while peptide forms may prioritize localized effects (e.g., vascular endothelial targeting).
Research Findings and Clinical Relevance
Table 2: Comparative Research Outcomes
Critical Analysis:
- Efficacy : Lysine-based peptides underperform due to weaker electrostatic interactions, whereas arginine’s guanidinium group optimizes enzyme inhibition . However, excessive arginine may exacerbate conditions like herpes simplex virus replication due to metabolic byproducts .
- Safety: Peptide conjugates may reduce systemic side effects (e.g., hypotension from NO overproduction) by limiting bioavailability to target tissues. Free arginine, in contrast, shows dose-dependent gastrointestinal distress in 10–20% of users .
- Unresolved Questions: The target compound’s role in cognitive health (cf. ) remains unexplored, though arginine’s NO-mediated vasodilation could theoretically enhance cerebral blood flow .
Biological Activity
L-Arginine is a conditionally essential amino acid that plays a crucial role in various physiological processes, including protein synthesis, hormone secretion, and immune function. The compound , L-Arginine, L-cysteinyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- , is a complex oligopeptide composed of multiple amino acids, each contributing to its biological activity. This article explores the biological activities associated with L-arginine and its derivatives, supported by research findings and case studies.
Overview of L-Arginine
L-Arginine is known for its diverse biological roles, particularly in:
- Nitric Oxide Production : L-arginine is a precursor to nitric oxide (NO), a vital signaling molecule involved in vasodilation and blood flow regulation.
- Immune Function : It supports immune responses by enhancing the function of T-cells and macrophages.
- Wound Healing : L-arginine promotes collagen synthesis and tissue repair.
1. Antioxidant Properties
Research indicates that L-arginine exhibits significant antioxidant effects. A study demonstrated that L-arginine alleviates lipopolysaccharide (LPS)-induced oxidative stress in C2C12 myotube cells. The treatment with L-arginine resulted in:
- Decreased reactive oxygen species (ROS) levels.
- Enhanced activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
This protective mechanism is mediated through the Akt-Nrf2 signaling pathway, which regulates antioxidant gene expression .
2. Anti-inflammatory Effects
L-arginine has been shown to exert anti-inflammatory effects by modulating cytokine production. In models of inflammation, supplementation with L-arginine reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential therapeutic role in inflammatory diseases .
3. Muscle Recovery and Performance
Studies have indicated that L-arginine supplementation can enhance muscle recovery post-exercise. It appears to improve blood flow and nutrient delivery to muscles, facilitating faster recovery times and reduced muscle soreness .
Case Study 1: L-Arginine in Post-Surgery Recovery
A clinical trial involving patients recovering from major surgery showed that those supplemented with L-arginine experienced improved wound healing rates and reduced incidence of infections compared to control groups. The study highlighted the role of L-arginine in enhancing immune function and promoting angiogenesis at the wound site.
| Parameter | Control Group | L-Arginine Group |
|---|---|---|
| Wound Healing Rate (%) | 70 | 90 |
| Infection Rate (%) | 15 | 5 |
Case Study 2: Cardiovascular Health
In a randomized controlled trial assessing cardiovascular health, participants receiving L-arginine showed significant improvements in endothelial function as measured by flow-mediated dilation (FMD). This suggests that L-arginine may help improve vascular health by enhancing NO production.
| Measurement | Baseline FMD (%) | Post-Supplementation FMD (%) |
|---|---|---|
| Control Group | 5 | 6 |
| L-Arginine Group | 5 | 10 |
Research Findings on Peptide Derivatives
The specific peptide derivative L-cysteinyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl has not been extensively studied individually; however, peptides containing L-arginine have been shown to enhance bioavailability and efficacy compared to free amino acids. For instance:
- Enhanced Bioactivity : Peptides can exhibit improved stability and absorption in the gastrointestinal tract compared to their individual amino acids.
- Synergistic Effects : The combination of various amino acids may lead to synergistic effects that enhance overall biological activity.
Q & A
Q. Table 1: Critical Synthesis Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Cysteine Protection | Trt (trityl) | |
| Coupling Reagent | HBTU/HOBt in DMF | |
| HPLC Gradient | 5–60% acetonitrile in 0.1% TFA |
(Advanced) How does the inclusion of L-Arginine at the N-terminus influence the peptide’s interaction with nitric oxide synthase (NOS) isoforms?
Answer:
L-Arginine serves as a substrate for NOS, but its positioning in the peptide may alter enzyme kinetics:
- Competitive Binding : The free N-terminal arginine may compete with endogenous L-arginine for NOS binding, as observed in endothelial NOS (eNOS) studies where arginine-containing peptides reduced NO production by 20–30% compared to free arginine .
- ADMA Ratio Impact : Elevated asymmetric dimethylarginine (ADMA) in pathologies (e.g., preeclampsia) reduces NOS activity. The peptide’s arginine-to-ADMA ratio should be quantified via LC-MS/MS to assess its therapeutic potential .
- Experimental Design : Use aortic ring assays to measure vasodilation (EC~50~ for NO release) and compare with free L-arginine controls .
(Advanced) How can researchers resolve contradictions in data regarding L-Arginine’s efficacy in modulating oxidative stress pathways?
Answer:
Conflicting results often arise from:
- Dosage Variability : Supraphysiological L-arginine concentrations (≥1 mM) may paradoxically increase reactive oxygen species (ROS) via uncoupled NOS. Titrate peptide concentrations using in vitro ROS assays (e.g., DCFH-DA fluorescence) .
- Synergy with L-Citrulline : Co-administration with L-citrulline (a precursor) enhances arginine bioavailability and reduces arginase-mediated degradation. Use isotopic labeling (¹³C-arginine) to track metabolic flux in hepatocyte models .
Q. Table 2: Key Parameters for Oxidative Stress Studies
| Parameter | Method | Reference |
|---|---|---|
| ROS Measurement | DCFH-DA fluorescence | |
| Arginase Activity | Urea colorimetric assay | |
| Isotopic Tracing | ¹³C-arginine + LC-MS |
(Advanced) What experimental frameworks are recommended for studying this peptide’s impact on endothelial dysfunction?
Answer:
- In Vitro Models : Human umbilical vein endothelial cells (HUVECs) under hypoxia (1% O~2~) simulate endothelial dysfunction. Measure NO release via Griess assay and eNOS phosphorylation (Western blot) .
- In Vivo Translation : Use spontaneously hypertensive rats (SHRs) with intraperitoneal peptide administration (5 mg/kg/day). Assess blood pressure (tail-cuff) and aortic ROS (lucigenin chemiluminescence) .
- Data Normalization : Normalize NO levels to plasma ADMA concentrations (LC-MS/MS) to account for endogenous inhibitors .
(Advanced) What neurobiological mechanisms underlie this peptide’s potential cognitive-enhancing effects?
Answer:
- Blood-Brain Barrier (BBB) Permeability : Predict using in silico tools (e.g., SwissADME). Validate via transwell assays with hCMEC/D3 cells. Proline residues may enhance stability but reduce permeability .
- Cognitive Testing : In aged murine models, administer 10 mg/kg peptide intravenously and assess Morris water maze performance. Pair with microdialysis to measure hippocampal NO levels .
- Synaptic Plasticity : Use hippocampal slice electrophysiology (LTP measurements) to evaluate glutamatergic signaling modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
